4-(Trifluoromethyl)oxan-4-amine
Overview
Description
“4-(Trifluoromethyl)oxan-4-amine” is a chemical compound with potential applications in various fields of research and industry. It is also known as "[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride" .
Synthesis Analysis
The synthesis of trifluoromethyl amines has been achieved through various methods. One such method involves a formal Umpolung strategy from the bench-stable precursor (Me4N)SCF3 . This method is rapid, operationally simple, and highly selective. It proceeds via a formal Umpolung reaction of the SCF3 with the amine, giving quantitative formation of thiocarbamoyl fluoride intermediates within minutes that can readily be transformed to N-CF3 .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)oxan-4-amine” is represented by the formula C6H10F3NO . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
Trifluoromethylation reactions have been studied extensively. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 have been reported . These reactions are considered important for constructing carbon–CF3 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethyl)oxan-4-amine” include its molecular weight and formula, which are 205.6 g/mol and C6H11ClF3NO, respectively. More detailed information about its physical and chemical properties can be found in various databases .Scientific Research Applications
Synthesis of Trifluoromethylated Analogues
4-(Trifluoromethyl)oxan-4-amine has been used in the synthesis of new trifluoromethylated analogues of 4,5‐dihydroorotic acid and their esters. These analogues demonstrate the potential for stabilizing sterically unfavorable conformations due to the interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group (Sukach et al., 2015).
Modular Synthesis of Pyrrolines
The compound plays a role in the silver-catalyzed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines, leading to the efficient synthesis of 4-trifluoromethyl-3-pyrrolines. This process represents an atom-economical protocol for constructing these compounds for the first time (Zhou et al., 2017).
Graphene-based Catalysts for Nitro Compounds Reduction
Research has explored the use of graphene-based catalysts in the reduction of nitro compounds to amines, highlighting the role of fluorinated compounds like 4-(Trifluoromethyl)oxan-4-amine in facilitating environmental-friendly chemical transformations (Nasrollahzadeh et al., 2020).
Catalysis of Dehydrative Condensation
The compound has been implicated in catalysis research, particularly in the dehydrative condensation between carboxylic acids and amines, providing insights into the mechanistic role of trifluoromethyl groups in promoting amidation reactions (Wang et al., 2018).
Construction of C=C-CF3 Subunit
A novel strategy for the construction of a C=C-CF3 subunit via CuBr-catalyzed domino reaction has been developed, underscoring the utility of 4-(Trifluoromethyl)oxan-4-amine in synthesizing trifluoromethyl-containing building blocks for diverse chemical applications (Ge et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)benzylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for “4-(Trifluoromethyl)oxan-4-amine” and similar compounds are promising. The development of new reagents and catalysts has led to a rapid growth in fluorination and fluoroalkylation methods . As organofluorine compounds are used increasingly in everyday applications, further landmark achievements are expected in the fields of fluorination and fluoroalkylation .
properties
IUPAC Name |
4-(trifluoromethyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)1-3-11-4-2-5/h1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPKOOYOCPVXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)oxan-4-amine | |
CAS RN |
1269151-37-2 | |
Record name | 4-(trifluoromethyl)oxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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